molecular formula C14H13N B13101849 2,5-Dimethyl-9H-carbazole CAS No. 78787-79-8

2,5-Dimethyl-9H-carbazole

Cat. No.: B13101849
CAS No.: 78787-79-8
M. Wt: 195.26 g/mol
InChI Key: CZBFMWGQNCOKDN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which is known for its tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-9H-carbazole typically involves the alkylation of carbazole. One common method is the Friedel-Crafts alkylation, where carbazole reacts with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure selective methylation at the 2 and 5 positions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-2,5-dione using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it to dihydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the available positions on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products:

    Oxidation: Carbazole-2,5-dione.

    Reduction: Dihydro-2,5-dimethyl-9H-carbazole.

    Substitution: Halogenated derivatives such as 2,5-dibromo-9H-carbazole.

Scientific Research Applications

2,5-Dimethyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-9H-carbazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of certain kinases or the induction of apoptosis in cancer cells. The exact pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2,5-Dimethyl-9H-carbazole can be compared with other carbazole derivatives such as:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of carbazole derivatives in various fields.

Properties

CAS No.

78787-79-8

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

2,5-dimethyl-9H-carbazole

InChI

InChI=1S/C14H13N/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(11)12/h3-8,15H,1-2H3

InChI Key

CZBFMWGQNCOKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3N2)C

Origin of Product

United States

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